Product packaging for N,N-Dimethylpropionamide(Cat. No.:CAS No. 758-96-3)

N,N-Dimethylpropionamide

Cat. No.: B147097
CAS No.: 758-96-3
M. Wt: 101.15 g/mol
InChI Key: MBHINSULENHCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of DMPA as a Key Chemical Compound in Modern Chemistry

N,N-Dimethylpropionamide, with the chemical formula C₅H₁₁NO, is a dipolar aprotic solvent. nih.gov Structurally, it features a propionamide (B166681) backbone with two methyl groups attached to the nitrogen atom. This configuration makes it a strong donor solvent, capable of coordinating with metal ions through its carbonyl oxygen atom. sigmaaldrich.comchemicalbook.com This property is central to its application in various fields of chemistry.

DMPA is utilized in organic synthesis, catalysis, and materials science. For instance, it has been instrumental in the preparation of specific types of zeolites, such as AST-type zeolites with a plate morphology. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Its role as a solvent is critical in processes like polymerization for polyamides, polyimides, and polyurethanes, as well as in coatings and adhesives.

Historical Context and Evolution of DMPA's Research Significance

The study of amides as solvents and reactants is a well-established area of chemical research. Within this class, DMPA and its counterparts like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have been subjects of investigation to understand their solvation properties and reactivity. Research has focused on how the subtle structural differences between these amides influence their interaction with solutes, particularly metal ions. acs.orgrsc.org

Early research laid the groundwork for understanding the fundamental physicochemical properties of these solvents. More recent studies have delved into the specifics of their coordination chemistry, revealing, for example, that the steric bulk of the amide's alkyl chain can affect the coordination number of solvated metal ions. acs.orgrsc.org The growing emphasis on sustainable chemistry has also spurred research into finding safer and less toxic solvent alternatives, with DMPA and its derivatives being considered as replacements for more hazardous solvents like N-Methyl-2-pyrrolidone (NMP).

Current Research Trends and Emerging Areas for DMPA Studies

Current research on DMPA is multifaceted, extending its traditional roles and exploring new applications. A significant trend is the investigation of DMPA and its derivatives as safer, high-performance solvents in industrial applications. For example, derivatives like 3-methoxy-N,N-dimethylpropionamide (MDMPA) are being explored as alternatives to NMP in the fabrication of cathode slurries for lithium-ion batteries. bohrium.comacs.org These studies focus on achieving comparable or superior performance in terms of viscosity, compatibility with binders like polyvinylidene fluoride (B91410) (PVDF), and ultimately, battery performance and longevity. bohrium.com

Another active area of research involves the use of DMPA in synthetic organic chemistry. It is employed as a reagent or solvent in the synthesis of complex organic molecules, including heterocyclic compounds and pharmacologically active agents. beilstein-journals.orgyangresearchlab.org For instance, it has been used in the synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives, which are potent smoothened antagonists. yangresearchlab.org Furthermore, the reactivity of DMPA in radical reactions is also a subject of study, particularly its incompatibility with certain reagents like N-bromosuccinimide (NBS) under specific conditions. sci-hub.st

Comparative Analysis with Structurally Similar Amides (e.g., DMF, DMA)

A comparative understanding of DMPA with structurally similar amides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) is crucial for its effective application.

DMPA, DMF, and DMAc are all tertiary amides with two methyl groups on the nitrogen atom. The primary distinction lies in the substituent on the carbonyl carbon. DMF has a hydrogen atom, DMAc has a methyl group, and DMPA has an ethyl group. acs.orgresearchgate.net This variation in the alkyl chain length leads to differences in their molecular size and steric hindrance. The steric requirements for coordination increase in the order of DMF < DMAc < DMPA. rsc.orgresearchgate.net

Compound NameMolecular FormulaStructure
This compound (DMPA) C₅H₁₁NOCCC(=O)N(C)C
N,N-Dimethylformamide (DMF) C₃H₇NOHCON(CH₃)₂
N,N-Dimethylacetamide (DMAc) C₄H₉NOCH₃CON(CH₃)₂

This table provides a comparison of the molecular formulas and structures of DMPA, DMF, and DMAc.

The structural differences among these amides influence their reactivity. For instance, in reactions involving H-abstraction, the site of abstraction can differ. Theoretical studies suggest that for reactions of DMF and DMAc with OH radicals, H-abstraction preferentially occurs from the N-methyl groups. researchgate.net In contrast, reactions with Cl and NO₃ radicals favor H-abstraction from the C(O)H group in DMF and the C(O)CH₃ group in DMAc. researchgate.net

Studies on the incompatibility of these amides with N-bromosuccinimide (NBS) have shown that exothermic reactions can occur. The total heat output at 40 °C was found to be 113 kJ/mol for NBS in DMPA and 100 kJ/mol in DMAc. sci-hub.st This highlights the need for careful consideration of reaction conditions when using these amides as solvents for certain reagents.

The performance of these amides as solvents is a key area of comparison. Their physical properties, such as boiling point and density, are influenced by the increasing alkyl chain length.

PropertyThis compound (DMPA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Weight ( g/mol ) 101.15 nih.govsigmaaldrich.com73.0987.12
Boiling Point (°C) 174-175 sigmaaldrich.comchemicalbook.com153165-166
Density (g/mL at 25°C) 0.92 sigmaaldrich.comchemicalbook.com0.9440.937
Melting Point (°C) -45 sigmaaldrich.comchemicalbook.com-61-20

This interactive table compares the physical properties of DMPA, DMF, and DMAc.

The increasing steric bulk from DMF to DMPA affects their solvation properties. For example, in the solvation of lanthanoid(III) ions, the coordination number tends to decrease with the increasing size of the amide solvent. acs.orgslu.se Lanthanum(III) ions are nine-coordinate in DMF, while in the more sterically demanding DMAc, an equilibrium between eight- and nine-coordinate species is observed. acs.org For the smaller lutetium(III) ion, the coordination number is seven in DMAc. slu.se The larger size of DMPA can also lead to lower ion mobility in solution, which can impact reaction kinetics.

Importance of DMPA in Bridging Fundamental and Applied Chemical Sciences

This compound (DMPA) serves as a critical link between fundamental chemical principles and their practical applications in various scientific fields. solubilityofthings.com Its unique characteristics as a high-boiling point, polar aprotic solvent make it an ideal medium for a wide array of chemical processes. guidechem.com DMPA's utility extends from theoretical studies in coordination chemistry to tangible applications in the synthesis of complex molecules and advanced materials. solubilityofthings.comguidechem.com

On a fundamental level, DMPA is instrumental in academic research focused on solvation and molecular conformation. sigmaaldrich.comnih.gov Scientists have utilized DMPA to study the solvation structure of metal ions. For instance, Raman spectroscopy studies have investigated the solvation of the zinc(II) ion in DMPA, determining that the ion is four-solvated, a finding that highlights steric hindrance preventing six-coordination. nih.govacs.org These studies also revealed that DMPA exists in an equilibrium between planar cis and nonplanar staggered conformers. nih.gov Interestingly, while the planar form is more stable in the bulk liquid, the nonplanar conformer is favored within the coordination sphere of a metal ion, demonstrating the crucial role of solvent-solvent interactions. nih.govacs.org Such research enhances the basic understanding of molecular interactions and conformational dynamics in solution.

Bridging this fundamental knowledge to applied science, DMPA's properties are harnessed for complex organic synthesis and materials science. solubilityofthings.comguidechem.com It functions as an important intermediate and reagent in the production of pharmaceuticals and agrochemicals. solubilityofthings.comguidechem.com A notable application is in the synthesis of purine (B94841) analogues, which are compounds with significant biological activity. In materials science, DMPA has been specifically used in the preparation of AST-type zeolites with a distinct plate morphology. sigmaaldrich.comchemicalbook.comfishersci.fi Furthermore, its character as a solvent is similar to that of N,N-dimethylacetamide (DMAC), making it suitable for synthesizing high-molecular-weight compounds like polyimides and polysulfones. guidechem.com It also acts as a catalyst in various organic reactions, including cyclization and halogenation, which can improve product yields. guidechem.com This dual role—as a subject of fundamental study and a tool for practical synthesis—solidifies the importance of DMPA in advancing the chemical sciences.

Data Tables

Table 1: Physical and Chemical Properties of this compound This table outlines the key physical and chemical identifiers and properties of DMPA.

PropertyValueReference
Molecular Formula C₅H₁₁NO nbinno.comnih.gov
Molecular Weight 101.15 g/mol nbinno.comnih.govsigmaaldrich.com
CAS Number 758-96-3 nbinno.comnih.govsigmaaldrich.com
Appearance Colorless liquid nbinno.comchemicalbook.com
Melting Point -45 °C chemicalbook.comsigmaaldrich.comchemicalbook.com
Boiling Point 174-176 °C guidechem.com
Density 0.92 g/mL at 25 °C sigmaaldrich.com
Solubility Miscible with water solubilityofthings.comchemicalbook.com
Refractive Index n20/D 1.44 sigmaaldrich.com

Table 2: Spectroscopic and Structural Data of this compound This table provides details from spectroscopic analyses, particularly focusing on structural and conformational studies.

Spectroscopic MethodResearch FocusFindingsReference
Raman Spectroscopy Solvation StructureStudied the solvation of zinc(II) and manganese(II) ions, revealing coordination numbers and the influence of steric effects. sigmaaldrich.comacs.org
Raman Spectroscopy Conformational AnalysisIdentified an equilibrium between planar cis and nonplanar staggered conformers in solution. The nonplanar form is favored in the coordination sphere of metal ions. nih.govacs.org
1H NMR Structural ConfirmationSpectra available in various solvents (e.g., CDCl₃, CCl₄) for molecular structure verification. chemicalbook.com
Infrared (IR) Spectroscopy Vibrational ModesData available through the NIST Chemistry WebBook for identifying functional groups and bond vibrations. nist.gov

Table 3: Comparison of this compound with Structurally Related Solvents This table compares DMPA with other common amide solvents used in research and industry.

Compound NameChemical FormulaKey Features and DifferencesReference
This compound (DMPA) C₅H₁₁NOA high-boiling point, polar aprotic solvent. Compared to DMF, it has lower volatility and higher stability. Used as a solvent and reagent in synthesizing polymers and pharmaceuticals. guidechem.com
N,N-Dimethylformamide (DMF) C₃H₇NOA widely used polar aprotic solvent. DMPA is a homologous compound to DMF but is considered to have lower toxicity. guidechem.com
N,N-Dimethylacetamide (DMAC) C₄H₉NOSimilar to DMPA, it is used as a solvent for high molecular compounds like polyimides. DMPA shares many of its solvent properties. guidechem.com

Compound Reference Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B147097 N,N-Dimethylpropionamide CAS No. 758-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHINSULENHCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061077
Record name Propanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-96-3
Record name N,N-Dimethylpropionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of N,n Dimethylpropionamide

Established Synthetic Routes for DMPA Production

The industrial production of N,N-Dimethylpropionamide predominantly relies on two key synthetic strategies: the direct aminolysis of propionyl chloride with dimethylamine (B145610) and the direct reaction between propionic acid and dimethylamine. google.comgoogle.com Both methods offer distinct advantages and are selected based on factors such as cost of starting materials, desired product purity, and process safety. google.com

Direct Reaction of Propionic Acid with Dimethylamine

An alternative synthetic route to DMPA involves the direct reaction of propionic acid with dimethylamine. google.com This method is often considered for continuous production processes and can be performed without the need for a solvent or catalyst under specific conditions. google.com The reaction is typically carried out at an elevated temperature, for instance, between 170-180 °C, through a process known as reactive distillation. google.com

A significant challenge in the direct reaction of a carboxylic acid and an amine is the formation of water as a byproduct, which can lead to a reversible reaction and lower yields. To drive the reaction towards the formation of the amide, dehydrating agents are often employed. chemistrysteps.com Common dehydrating agents used in similar amide synthesis reactions include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅). chemistrysteps.com These agents react with the water produced during the condensation, effectively removing it from the reaction mixture and shifting the equilibrium towards the product side. chemistrysteps.com In the context of DMPA synthesis, the use of a dehydrating agent like thionyl chloride or phosphorus oxychloride helps to facilitate the reaction between propionic acid and dimethylamine.

Schotten-Baumann Method Adaptation for DMPA Synthesis

The Schotten-Baumann reaction, a classic method for forming amides from amines and acyl chlorides, has been effectively adapted for the synthesis of this compound. iitk.ac.intestbook.com This approach typically involves the reaction of propionyl chloride with dimethylamine. google.com A key feature of this method is the use of a base to neutralize the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards the formation of the amide. organic-chemistry.orgfishersci.nl

Biphasic System Utilization (Aqueous Base and Organic Solvent)

A common adaptation of the Schotten-Baumann reaction for amide synthesis employs a two-phase solvent system, which consists of an aqueous phase and an organic phase. wikipedia.orglscollege.ac.in The base, often an inorganic base like sodium hydroxide (B78521), is dissolved in the water phase. testbook.comjk-sci.com This aqueous layer serves to sequester and neutralize the hydrochloric acid formed during the acylation of the amine. testbook.comwikipedia.org

Meanwhile, the reactants (dimethylamine and propionyl chloride) and the resulting this compound product primarily reside in the immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether. wikipedia.orglscollege.ac.in This separation is advantageous as it prevents the acid-sensitive amine reactant from being protonated and rendered unreactive by the HCl byproduct, thereby maximizing the yield. organic-chemistry.org The reaction is typically carried out with vigorous stirring to ensure sufficient interfacial area for the reaction and neutralization to occur.

Procedural Aspects and Product Isolation

The synthesis of DMPA via this method involves the controlled addition of propionyl chloride to a solution of dimethylamine in an organic solvent. google.com The reaction temperature is carefully managed, often starting at low temperatures (-10 to 25 °C) during the addition of the acyl chloride to control the exothermic reaction, followed by heating (40 to 80 °C) to ensure the reaction goes to completion. google.com

Upon completion of the reaction, the product must be isolated and purified. The typical workflow involves the following steps:

Phase Separation : The organic and aqueous layers are separated.

Washing : The organic layer containing the DMPA is often washed with water or brine to remove any remaining water-soluble impurities.

Drying : The organic solution is dried using an appropriate drying agent.

Purification : The final purification is commonly achieved through distillation. google.com One detailed method describes an initial filtration to obtain a crude product, followed by vacuum rectification to yield high-purity, colorless this compound. google.com In a specific example, a yield of 95.3% with a purity of 99.8% was achieved using this procedure. google.com

The table below summarizes a typical procedure based on a documented synthesis. google.com

StepParameterDescription
Reaction ReactantsDimethylamine, Propionyl Chloride
SolventBenzene (B151609)
TemperatureInitial: -10 to 25 °C; Reaction: 40 to 80 °C
Duration2 to 8 hours
Purification Initial StepDecompression filter, washing with solvent
Final StepVacuum Rectification
Pressure-0.096 MPa
Collection Temp.108–109 °C (at tower top)
Result Yield95.3%
Purity99.8%

Catalytic Amidation Approaches

Catalytic methods for amide synthesis are gaining prominence as they often offer more sustainable and efficient alternatives to traditional stoichiometric reactions. nih.gov These approaches aim to reduce waste and improve reaction conditions.

Catalytic Amidation of Methyl Acrylate (B77674) with N,N-Dimethyl-1,3-Propanediamine

A specific example of catalytic amidation involves the reaction between methyl acrylate and N,N-dimethyl-1,3-propanediamine to produce N-(3-dimethylaminopropyl) acrylamide (B121943) (DMAPPA). google.com While this reaction produces a different amide than DMPA, it illustrates the principles of catalytic amidation using related starting materials. The process involves heating the reactants in the presence of a catalyst and a polymerization inhibitor. google.com

A novel catalyst, such as Dibutyltin oxide, has been shown to facilitate this reaction effectively. google.com The process is designed to be simple, with a high reaction speed and yield. An excess of the N,N-dimethyl-1,3-propanediamine is often used, which can be recovered and recycled along with the methanol (B129727) byproduct. google.com

The table below outlines the key parameters for this catalytic synthesis. google.com

ParameterDescription
Reactants Methyl acrylate, N,N-Dimethyl-1,3-propanediamine
Catalyst Dibutyltin oxide (0.5% - 5% of total reactant weight)
Inhibitor Resorcinol (0.03% - 0.3% of total reactant weight)
Molar Ratio Methyl acrylate to N,N-dimethyl-1,3-propanediamine = 1 : 2 ~ 3.5
Temperature Heated to 150 °C
Duration 8 to 14 hours
Purification Reduced pressure distillation
Product N-(3-dimethylaminopropyl) acrylamide (DMAPPA) with purity ≥ 98%
Mechanistic Insights into Catalytic Processes

The mechanisms of catalytic amidation are diverse and depend on the specific catalyst and reactants involved. Generally, the catalyst activates one of the reactants to facilitate the bond formation.

Transition-Metal Catalysis : Many catalytic amidation reactions employ transition-metal complexes, such as those based on ruthenium, palladium, or lanthanum. researchgate.netacs.orgsyr.edu A general cycle for palladium-catalyzed amidation involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by ligand exchange with the amide, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. syr.edu

Activation Pathways : Density Functional Theory (DFT) studies on ruthenium-pincer complex catalyzed amidation of epoxides and amines suggest a multi-step process. nih.gov This can include the isomerization of a starting material to an aldehyde, condensation with the amine, and a rate-determining hydrogen elimination step to form the final amide. researchgate.netnih.gov

Role of Additives : In some systems, byproducts or additives can play a crucial role. For instance, in a lanthanum-catalyzed amidation, it was found that the alcohol side-product could act as a proton relay, reducing the energy barrier of the reaction and participating in the regeneration of the active catalyst. acs.orgnih.gov

These mechanistic studies are vital for optimizing reaction conditions and designing more efficient and novel catalysts for amide synthesis. nih.gov

Alternative Synthetic Routes and Their Scalability Challenges

Beyond the Schotten-Baumann and specific catalytic methods, other routes to this compound exist. One such method involves the synthesis of dimethylamine propionate (B1217596) from propionic acid and dimethylamine gas. This intermediate is then heated in a high-pressure reactor, sometimes with a catalyst, to yield this compound.

However, scaling up any synthetic route from the laboratory to an industrial level presents significant challenges. nih.gov

Process Type : Moving from a batch process, which is common in labs, to a more efficient continuous process for large-scale production can be complex. Batch reactors can suffer from back-mixing, making it difficult to achieve high selectivity, whereas continuous fixed-bed reactors may offer better stability and control. google.com

Heat Transfer : Many amidation reactions are exothermic. Managing the heat generated in large reactors is critical to prevent runaway reactions and ensure product quality and safety.

Mass Transfer : In heterogeneous systems (like biphasic reactions or those with solid catalysts), ensuring efficient mixing and contact between reactants becomes more challenging at a larger scale.

Catalyst Management : For catalytic processes, the cost, stability, recovery, and regeneration of the catalyst are major considerations for industrial-scale economic viability.

Safety and Environmental Concerns : Handling large quantities of potentially hazardous raw materials, intermediates, and byproducts necessitates stringent safety protocols and waste management strategies. nih.gov

These challenges must be systematically addressed to develop a robust, safe, and economically feasible manufacturing process for this compound.

Purification Methodologies for High-Purity DMPA

The synthesis of this compound (DMPA) often results in a product that contains unreacted starting materials, byproducts, and residual solvents. Achieving high purity is essential for its various applications, particularly in sensitive areas such as in the synthesis of pharmaceuticals and as a solvent for specialized polymerizations. The purification of DMPA typically involves one or a combination of methods, including distillation, chromatography, and pre-drying procedures. Due to the limited availability of specific research data on this compound purification, information from its close homolog, N,N-dimethylacetamide (DMAC), is often used as a reference.

Distillation Techniques

Distillation is a primary method for the purification of DMPA, leveraging its relatively high boiling point of 174-176°C. google.com This technique is effective for separating DMPA from volatile impurities, such as residual reactants like propionyl chloride or dimethylamine, and from non-volatile impurities.

Fractional Distillation

Fractional distillation is employed to separate components with close boiling points. The efficiency of fractional distillation depends on the number of theoretical plates in the distillation column, which allows for repeated vaporization and condensation cycles, leading to a better separation of liquids with boiling points that differ by less than 25 °C. researchgate.netextraktlab.com For DMPA, fractional distillation can be used to remove impurities such as acetic acid, which can form during the synthesis or through hydrolysis of the amide.

A patent for a continuous production process of DMPA describes a reactive distillation at 170-180°C where lower boiling point moisture is removed from the top of the column, and the DMPA product is extracted from the bottom. google.com Another patent concerning the synthesis of DMPA indicates that after the reaction, the product is purified by rectification, a form of fractional distillation, to achieve a purity of over 99.7%. google.com

Vacuum Distillation

For compounds that are sensitive to high temperatures and may decompose at their atmospheric boiling point, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is lowered. While DMPA is relatively stable, vacuum distillation can be advantageous to minimize any potential thermal degradation and to efficiently remove high-boiling impurities.

Azeotropic Distillation

In some cases, impurities may form azeotropes with DMPA, making separation by simple distillation difficult. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. For the related compound DMAC, which forms an azeotrope with acetic acid, azeotropic distillation has been employed. google.com This involves adding an entrainer, a substance that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. For instance, a patent describes the use of a non-polar water non-solvent like benzene or xylene to separate an aqueous solution of potassium acetate (B1210297) from DMAC after neutralization of acetic acid. google.com While specific azeotropes of DMPA are not widely documented, this technique remains a potential purification strategy if azeotropic mixtures are encountered.

Potential ImpurityBoiling Point (°C)Separation Principle
Dimethylamine7Easily removed by simple or fractional distillation due to large boiling point difference.
Propionyl Chloride80Removable by fractional distillation.
Acetic Acid118Can be removed by fractional distillation, but may form an azeotrope, potentially requiring azeotropic distillation or prior neutralization. google.com
Water100Removable by distillation, potentially as an azeotrope.

Chromatographic Purification

Chromatography is a powerful technique for achieving very high levels of purity and is particularly useful for removing impurities that are difficult to separate by distillation. Both gas chromatography (GC) and liquid chromatography (LC) can be adapted for the purification of DMPA.

Gas Chromatography (GC)

Preparative gas chromatography can be used for the purification of volatile compounds. While analytical GC is more common for assessing purity, preparative GC can be employed to isolate highly pure DMPA. The choice of the stationary phase is critical for effective separation. For the analysis of impurities in the related N,N-dimethylformamide (DMF), a derivative of DMPA, a GC-MS method has been developed using an Rtx-5 amine column to separate N,N-dimethylbenzamide, a derivative of the dimethylamine impurity. nih.gov Such a method could be adapted for the purification of DMPA, targeting the removal of specific impurities.

Liquid Chromatography (LC)

High-performance liquid chromatography (HPLC) is a versatile purification technique. For polar compounds like DMPA, reversed-phase HPLC is a common choice. In this technique, a non-polar stationary phase is used with a polar mobile phase. Impurities that are more or less polar than DMPA can be effectively separated. For the analysis of metabolites of the related compound DMAC in urine, a C18 reverse-phase column has been used with a mobile phase of methanol and aqueous formic acid. nih.gov For preparative purification of DMPA, similar conditions could be optimized. Ion-exchange chromatography could also be employed to remove acidic or basic impurities. For instance, a patent describes the use of a basic ion-exchange resin to remove acetic anhydride (B1165640) from DMAC. google.com

TechniqueStationary Phase (Example)Mobile Phase (Example)Target Impurities
Gas Chromatography (GC)Rtx-5 Amine (or similar polarity)Helium, NitrogenVolatile organic impurities, residual reactants.
High-Performance Liquid Chromatography (HPLC) - Reversed-PhaseC18Acetonitrile/Water or Methanol/Water gradientNon-volatile organic impurities, byproducts of similar polarity.
Ion-Exchange ChromatographyBasic or Acidic ResinAqueous or organic buffersAcidic or basic impurities (e.g., acetic acid, dimethylamine).

Pre-drying Procedures for Sensitive Applications

For applications that are highly sensitive to moisture, such as certain polymerization reactions or in organometallic chemistry, rigorous drying of DMPA is crucial. DMPA is hygroscopic and will absorb water from the atmosphere.

Several drying agents are available for removing trace amounts of water from organic solvents. The choice of drying agent depends on its efficiency, capacity, and compatibility with the solvent. For amide solvents like DMPA, certain drying agents are more suitable than others.

Commonly used drying agents that are compatible with amides include:

Molecular Sieves: These are aluminosilicates with a specific pore size that can selectively adsorb water molecules. 3Å or 4Å molecular sieves are often used for drying polar aprotic solvents. They are efficient and can be regenerated by heating. researchgate.net

Calcium Hydride (CaH₂): This is a powerful drying agent that reacts irreversibly with water to produce calcium hydroxide and hydrogen gas. It is suitable for drying amides, but care must be taken due to the evolution of flammable hydrogen gas. 50megs.com

Barium Oxide (BaO): This is another effective drying agent for amides. researchgate.net

Drying agents like calcium chloride may not be suitable as they can form adducts with amides. mdma.ch The typical procedure for pre-drying involves stirring the solvent over the chosen drying agent for a period, followed by distillation under reduced pressure to separate the pure, dry solvent from the drying agent and any non-volatile impurities. For the related compound DMAC, it is recommended to shake it with BaO for several days, reflux with BaO for an hour, and then distill under reduced pressure. researchgate.net

Drying AgentChemical FormulaCompatibility with AmidesNotes
Molecular Sieves (3Å or 4Å)(Na₂O, K₂O, CaO)·Al₂O₃·2SiO₂·nH₂OHighEfficient and regenerable. Good for final drying. researchgate.net
Calcium HydrideCaH₂HighVery effective, reacts irreversibly with water. Flammable hydrogen gas is evolved. 50megs.com
Barium OxideBaOHighEffective for drying amides. researchgate.net
Calcium ChlorideCaCl₂LowCan form adducts with amides. mdma.ch

Advanced Spectroscopic and Computational Investigations of N,n Dimethylpropionamide

Conformational Analysis of DMPA

N,N-Dimethylpropionamide is not a rigid molecule; it exists as a mixture of different spatial arrangements, or conformers. iupac.org Theoretical calculations, specifically exploring the torsion energy profile by varying the propionyl C–C–C–O dihedral angle, show that the planar cis conformer resides at the lowest energy state. psu.edu However, a local energy minimum also appears at a dihedral angle of approximately 90°, corresponding to a non-planar staggered conformer. psu.edursc.orgresearchgate.net In this staggered form, the terminal methyl group of the propionyl group is positioned above the amide O–C–N plane. rsc.orgresearchgate.netpsu.edu

Equilibrium Between Planar cis and Non-planar Staggered Conformers in Bulk Solvent

In the bulk liquid state, DMPA exists in a dynamic equilibrium between the more stable planar cis conformer and the non-planar staggered conformer. iupac.orgpsu.edu The presence of these two isomers has been confirmed by measurements of Raman spectra at varying temperatures. rsc.orgresearchgate.netpsu.edu As the temperature of neat DMPA increases, the equilibrium shifts in favor of the non-planar staggered conformer. rsc.orgresearchgate.netpsu.edu

The enthalpy change (ΔH°) for the conformational transition from the planar cis to the non-planar staggered form in the bulk solvent has been determined experimentally. rsc.orgpsu.edu This value is in good agreement with theoretical calculations, underscoring the accuracy of the computational models. rsc.orgpsu.edu

Table 1: Thermodynamic Parameters for the cis to staggered Conformational Change of DMPA in Bulk Solvent

ParameterExperimental ValueTheoretical Value
ΔH° 5.0 kJ mol⁻¹ rsc.orgresearchgate.netpsu.edu6.6 kJ mol⁻¹ rsc.orgpsu.edu
ΔS° 17 J K⁻¹ mol⁻¹ psu.edu-

Conformational Preferences in Coordination Spheres of Metal Ions

When DMPA acts as a solvent for metal salts, its conformational equilibrium is significantly altered within the coordination sphere of the metal ion. iupac.orgnih.gov Studies involving metal ions such as manganese(II) and zinc(II) show a distinct preference for the non-planar staggered conformer for the DMPA molecules directly bound to the metal ion. rsc.orgpsu.edunih.gov This is a reversal of the preference observed in the bulk solvent. nih.gov

For instance, in a solution of zinc(II) perchlorate (B79767), the zinc(II) ion is coordinated by four DMPA molecules. nih.gov Analysis reveals that the non-planar staggered conformer is more favored than the planar cis form within this four-coordinate solvate ion. psu.edunih.gov Similarly, the manganese(II) ion, which is five-coordinated in DMPA, also preferentially binds the non-planar staggered conformer. rsc.orgresearchgate.netpsu.edu

The thermodynamic parameters for the conformational change from planar cis to non-planar staggered for DMPA molecules within the coordination sphere of metal ions have been quantified. These values highlight the energetic favorability of the staggered conformer when bound to a metal ion. For zinc(II), the negative ΔG° and ΔH° values clearly indicate that the transition to the staggered form is a spontaneous and enthalpically driven process within the coordination sphere. nih.gov The enthalpy change for DMPA bound to manganese(II) is also significantly negative, contrasting sharply with the positive value in the bulk solvent. rsc.orgresearchgate.netjst.go.jp

Table 2: Thermodynamic Parameters for the cis to staggered Conformational Change of DMPA in Metal Ion Coordination Spheres

Metal IonCoordination No.ΔG° (kJ mol⁻¹)ΔH° (kJ mol⁻¹)TΔS° (kJ mol⁻¹)
Zinc(II) 4 nih.gov-0.9 nih.gov-8.5 nih.gov-7.5 nih.gov
Manganese(II) 5 psu.edu--11 rsc.orgresearchgate.netpsu.edu-

Spectroscopic Characterization Techniques

Raman Spectroscopy for Solvation Structure Analysis

Raman spectroscopy is a powerful technique for investigating the solvation structure and conformational behavior of DMPA in both neat liquid and electrolyte solutions. psu.edunih.govsigmaaldrich.com By analyzing the Raman spectra, researchers can distinguish between different conformers and between solvent molecules in the bulk versus those in the coordination sphere of a metal ion. jst.go.jp

Specifically, the vibrational bands in the 700-800 cm⁻¹ region of the Raman spectrum are particularly informative. acs.org A band at approximately 760 cm⁻¹ is assigned to the planar cis conformer, while a band at about 711 cm⁻¹ is ascribed to the non-planar staggered conformer. psu.edu The relative intensities of these two bands can be used to determine the equilibrium constant and, subsequently, the thermodynamic parameters for the conformational change. psu.edu When studying metal salt solutions, new bands corresponding to the bound conformers appear, allowing for the quantitative analysis of the solvation number and the conformational equilibrium within the coordination sphere. psu.edunih.gov Titration Raman spectroscopy, where spectra are measured as a function of metal ion concentration, is employed to determine the solvation number of the metal ion. psu.edujst.go.jp

Application to Zinc(II) Ion Solvation

The solvation of the zinc(II) ion in this compound has been a focus of research utilizing Raman spectroscopy and quantum mechanical calculations. nih.gov Studies of Zn(ClO4)2 solutions in DMPA have shown that significant ion-pair formation is absent in solutions with a zinc molality of less than 1.5 mol kg⁻¹. nih.gov

A key finding is that the solvation number of the zinc(II) ion is four, indicating that the coordination of six DMPA molecules is sterically hindered. nih.gov This steric hindrance plays a crucial role in the conformational equilibrium of the DMPA molecules within the coordination sphere. nih.gov

DMPA exists in an equilibrium between a planar cis and a nonplanar staggered conformer. nih.gov In the bulk solvent, the cis conformer is more prevalent. nih.gov However, within the coordination sphere of the Zn(II) ion, the staggered conformer is preferentially adopted. nih.gov This shift is attributed to solvent-solvent interactions through space, or a solvation steric effect, which becomes significant in the four-coordinate solvate ion. nih.gov

Thermodynamic parameters for the conformational change from planar cis to nonplanar staggered in the coordination sphere have been determined:

Thermodynamic ParameterValue (kJ mol⁻¹)
ΔG°-0.9
ΔH°-8.5
TΔS°-7.5

Table 1: Thermodynamic data for the conformational change of DMPA in the coordination sphere of Zn(II). nih.gov

Density functional theory (DFT) calculations support these experimental findings. The calculations show that for a [Zn(DMPA)₂]²⁺ cluster, the planar cis conformer is more stable, similar to a single DMPA molecule. nih.gov However, as the number of coordinated DMPA molecules increases to four, as in [Zn(planar cis-DMPA)₄₋ₙ(nonplanar staggered-DMPA)ₙ]²⁺, the energy of the complex decreases with an increasing number (n) of staggered conformers. nih.gov This indicates that the nonplanar staggered conformer is energetically favored in the fully solvated ion. nih.gov

Application to Manganese(II) Ion Solvation

The solvation of the manganese(II) ion in DMPA reveals similar principles of steric influence on coordination and conformation. Raman spectroscopy studies at varying temperatures have been instrumental in elucidating these interactions. psu.edursc.org

In contrast to the four-coordinate zinc(II) ion, the manganese(II) ion is five-coordinated in DMPA. psu.edu This reduced solvation number from the more common six-coordination for Mn(II) points to a significant solvation steric effect. psu.edu

Similar to the zinc(II) system, DMPA undergoes a conformational change upon coordination to the manganese(II) ion. The non-planar staggered conformer is preferred over the planar cis conformer for DMPA molecules bound to the manganese(II) ion. psu.edursc.org This preference is attributed to the steric repulsion among the solvent molecules coordinated to the metal ion. rsc.org

The enthalpy change (ΔH°) for the conformational transition from the planar cis to the non-planar staggered form is positive in the bulk solvent (5.0 kJ mol⁻¹), indicating the cis form is more stable. rsc.org However, for DMPA molecules bound to the manganese(II) ion, the ΔH° for this change is -11 kJ mol⁻¹, demonstrating a significant energetic preference for the staggered conformation within the coordination sphere. rsc.org

SystemΔH° for cis to staggered conformation (kJ mol⁻¹)
Bulk DMPA5.0
DMPA bound to Mn(II)-11

Table 2: Enthalpy change for the conformational change of DMPA. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the mechanisms of chemical reactions in solution. nih.gov It provides detailed structural information and allows for the quantitative analysis of various nuclei common in organic and organometallic reactions. nih.gov While specific mechanistic studies on this compound using NMR are not detailed in the provided search results, the general applicability of NMR for such investigations is well-established. nih.gov Techniques like in-situ NMR, kinetic analysis, and the use of isotopes can provide deep insights into reaction pathways, intermediates, and transition states. nih.gov For instance, the rate of internal rotation around the C-N amide bond in related dimethylamides has been successfully studied using complete line-shape analysis of their NMR spectra. researchgate.net

Infrared (IR) Spectroscopy in DMPA Characterization

Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound. The IR spectrum of DMPA exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The most prominent feature is the strong C=O stretching vibration, which is sensitive to the molecule's environment and coordination state. The disappearance of this band can be used to monitor the progress of reactions involving the carbonyl group.

Large Angle X-ray Scattering (LAXS) and EXAFS Spectroscopy in Solution Studies

Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy are powerful techniques for determining the structure of solvated metal ions in solution. rsc.orgacs.org These methods provide direct information about bond distances and coordination numbers. rsc.orgnih.gov

Studies on various metal ions in amide solvents, including DMPA, have revealed that the size of the solvent molecule significantly influences the coordination number. rsc.orgacs.org For instance, in a series of amide solvents, the coordination number of lanthanoid(III) ions decreases as the steric bulk of the solvent increases from N,N-dimethylformamide (dmf) to N,N-dimethylacetamide (dma) to the even more sterically demanding this compound (dmp). acs.org

For strontium and barium ions in dmf, dma (B1662223), and dmp, LAXS and EXAFS studies have shown non-integer mean coordination numbers, suggesting the existence of equilibria between different coordination geometries in solution. rsc.org Specifically for DMPA, the solvates of both strontium and barium exhibit shorter M-O bond distances and consequently lower mean coordination numbers compared to their dmf and dma counterparts, which is a direct result of the greater spatial demand of DMPA upon coordination. rsc.org

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and energetics of molecules like this compound. psu.eduimperial.ac.uk

Modeling of Conformational Energetics

DFT calculations have been successfully employed to model the conformational energetics of DMPA. nih.gov These calculations are crucial for understanding the relative stabilities of different conformers and how these are influenced by factors such as solvation and coordination to metal ions.

As discussed in the context of Zinc(II) ion solvation (Section 3.2.1.1), DFT calculations have shown that for an isolated DMPA molecule, the planar cis conformer is energetically more favorable than the non-planar staggered conformer. nih.gov However, when multiple DMPA molecules are coordinated to a central metal ion, the steric interactions between the solvent molecules can lead to a reversal in this stability order, with the non-planar staggered conformer becoming the preferred geometry within the coordination sphere. nih.gov These computational findings are in excellent agreement with experimental observations from Raman spectroscopy, highlighting the power of combining theoretical and experimental approaches to gain a comprehensive understanding of molecular behavior. nih.gov

Investigation of Solvent-Solvent and Solvent-Ion Interactions

The interactions between this compound (DMPA) molecules and between DMPA and dissolved ions have been a subject of detailed research, primarily through spectroscopic and scattering techniques. These studies reveal the complex structural dynamics that occur in DMPA solutions, particularly when metal ions are present.

A key characteristic of DMPA is its existence as a mixture of conformational isomers. In the bulk liquid state, DMPA molecules are in equilibrium between a planar cis conformer and a non-planar staggered conformer. nih.govpsu.edu Raman spectroscopy studies at varying temperatures, combined with ab initio molecular orbital calculations, have indicated that the methyl group of the propionyl group is located above the amide O–C–N plane in the non-planar staggered conformer, with a C–C–C–O dihedral angle of approximately 90°. psu.edu In the bulk solvent, the planar cis form is more stable, but the equilibrium shifts towards the non-planar staggered conformer as the temperature increases. psu.edu

The presence of metal ions significantly influences this conformational equilibrium. DMPA acts as a strong donor solvent, coordinating to metal ions through its carbonyl oxygen atom. chemicalbook.comsigmaaldrich.com This solvent-ion interaction is a primary focus of investigation. Studies on the solvation of various metal ions, such as zinc(II), manganese(II), strontium(II), and barium(II), have shown that the coordination environment is heavily influenced by steric effects. nih.govpsu.edursc.org

When DMPA molecules coordinate to a metal ion, the steric repulsion between the adjacent solvent molecules in the coordination sphere becomes a dominant factor. nih.govpsu.edu This "solvation steric effect" favors the less bulky non-planar staggered conformer over the planar cis conformer within the coordination sphere. nih.govpsu.edu For instance, in a zinc(II) perchlorate solution, Raman spectroscopy and Density Functional Theory (DFT) calculations showed that while the planar cis conformer is more stable in the bulk, the non-planar staggered conformer is preferentially adopted by DMPA molecules coordinated to the Zn(II) ion. nih.gov This phenomenon is attributed to the solvent-solvent interactions through space, which play a crucial role in determining the conformational equilibrium in the coordination sphere of the solvated ion. nih.gov

The coordination number (the number of solvent molecules directly bonded to a central metal ion) is also dictated by these steric interactions. For larger ions or when steric hindrance is significant, the coordination number may be reduced. For example, the manganese(II) ion is five-coordinated in DMPA, a reduction from the more common six-coordination, indicating a strong solvation steric effect. psu.edu Similarly, studies using large-angle X-ray scattering (LAXS) and EXAFS spectroscopy have determined the coordination numbers for strontium(II) and barium(II) ions in DMPA. rsc.org The observation of non-integer coordination numbers suggests that equilibria between different coordination geometries exist in these solutions. rsc.org

Table 1: Coordination Numbers of Various Metal Ions in this compound

Metal Ion Coordination Number Technique(s) Used Reference
Zinc(II) 4 Raman Spectroscopy, DFT nih.gov
Manganese(II) 5.0 - 5.1 Raman Spectroscopy psu.edu
Strontium(II) 6.2 - 6.8 LAXS, EXAFS rsc.org
Barium(II) 7.1 - 7.8 LAXS, EXAFS rsc.org

Prediction of Spectroscopic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of this compound. nih.govuniv-lille.fr These theoretical calculations provide deep insights into the molecule's vibrational modes and conformational structures, which can be correlated with experimental spectroscopic data.

The vibrational spectra of DMPA have been analyzed using computational methods to distinguish between its conformational isomers. psu.edu Ab initio MO calculations were used to predict the Raman spectra for both the planar cis and non-planar staggered conformers. psu.edu These calculations successfully assigned specific Raman bands to each conformer, which was crucial for interpreting the experimental temperature-dependent spectra and understanding the conformational equilibrium in the bulk liquid. psu.edu For example, theoretical calculations predicted Raman bands at 760 cm⁻¹ for the planar cis conformer and 704 cm⁻¹ for the non-planar staggered conformer, which corresponded well with the observed experimental bands. psu.edu

Furthermore, DFT calculations have been employed to investigate the energetics of the conformational changes. nih.govpsu.edu By calculating the energies of the different conformers and their solvated clusters with metal ions, researchers can predict the stability and preferred geometry in different environments. For the conformational change of DMPA from planar cis to non-planar staggered, the enthalpy of isomerization (ΔH) was calculated and found to be in good agreement with experimental values derived from spectroscopic measurements. psu.edu This synergy between theoretical prediction and experimental observation provides a robust understanding of the system.

Table 2: Calculated vs. Experimental Enthalpy of Isomerization (ΔH) for DMPA (planar cis to non-planar staggered)

Condition Calculated ΔH (kJ mol⁻¹) Experimental ΔH (kJ mol⁻¹) Reference
Gas Phase 6.8 N/A psu.edu
In Bulk Solution 6.6 5.0 psu.edu
In Mn(II) Coordination Sphere N/A -11 psu.edu

Beyond vibrational spectroscopy, computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov While specific studies focusing solely on the prediction of DMPA's NMR spectra are part of a broader field, the general methodologies are highly applicable. mdpi.comnih.gov Techniques like DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with reasonable accuracy. nih.gov More advanced approaches utilize machine learning (ML) and graph neural networks (GNNs), trained on large datasets of experimental NMR spectra, to achieve even higher accuracy in predicting chemical shifts from a molecule's structure. mdpi.comnih.gov These predictive tools are invaluable for structural elucidation and for understanding how factors like solvent interactions and conformational changes might influence the NMR spectrum of molecules like DMPA. researchgate.net

Applications of N,n Dimethylpropionamide in Organic Synthesis and Catalysis

DMPA as a Dipolar Aprotic Solvent in Organic Reactions

With the chemical formula C₅H₁₁NO, N,N-Dimethylpropionamide is a colorless to pale yellow liquid that is miscible with water and many organic solvents. solubilityofthings.com Its high boiling point and polar aprotic nature make it a valuable solvent in numerous chemical reactions. smolecule.com As a strong donor solvent, DMPA readily donates electron pairs, allowing it to dissolve a wide range of materials and act as a Lewis base in reactions. smolecule.com

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 758-96-3
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Colorless to pale yellow liquid smolecule.com
Boiling Point 174-175 °C chemicalbook.com
Density 0.92 g/mL at 25 °C chemicalbook.com

| Solubility | Miscible with water and various organic solvents | smolecule.com |

DMPA's polar aprotic character makes it an outstanding solvent for chemical reactions that involve polar substrates. Its capacity to dissolve a wide array of substances, including various polymers, makes it highly effective in facilitating interactions between polar molecules. kjchemicals.co.jp This property is leveraged in the synthesis of poly(amic acid) and polyimide polymers, where DMPA-based solvent systems are employed. google.com

In industrial applications, DMPA is increasingly considered a viable replacement for more toxic and environmentally harmful solvents such as N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF). researchgate.net NMP, in particular, is facing growing restrictions due to its reproductive toxicity. kjchemicals.co.jpresearchgate.net Studies have explored greener alternatives, identifying DMPA and its derivatives, like 3-methoxy-N,N-dimethylpropanamide (KJCMPA®-100), as suitable substitutes in processes such as the fabrication of cathode slurries for Li-ion batteries and the synthesis of high-performance polyimides. researchgate.netrsc.orgresearchgate.net The use of these alternatives can lead to more environmentally friendly and safer production processes. acs.org

Role of DMPA in Specific Synthetic Transformations

Beyond its function as a solvent, DMPA plays an active role as a reagent and intermediate in the synthesis of complex organic molecules. sdlookchem.com

A significant application of DMPA is in the production of purine (B94841) analogues, which are compounds of interest in drug development because of their biological activities.

Research has highlighted the effectiveness of DMPA in facilitating the one-pot synthesis of tri-substituted purines. A notable 2015 study demonstrated the use of DMPA with primary alkoxides and diaminopyrimidines to create purine derivatives. The study found that the steric characteristics of the reactants played a key role in the reaction pathways, influencing the type of purine formed.

Table 2: Influence of Amide on Purine Synthesis (Selected Data)

Reaction Type Amide Used Major Product
Type A DMPA A5
Type B DMPA B8

Data from a 2015 study on the synthesis of purine derivatives.

This research underscores the utility of DMPA in directing synthetic pathways to produce specific, biologically active compounds.

Purine Analogue Synthesis

Impact of Steric Features on Reaction Pathways

The steric profile of this compound can influence the outcome of chemical reactions. In the synthesis of purine analogues, for instance, the size of the amide reactant, such as DMPA, has been shown to direct the reaction towards different product types. This highlights the interplay between the steric characteristics of DMPA and the reaction pathway, allowing for controlled synthesis of specific isomers.

In a different context, the steric hindrance provided by the N,N-dimethyl groups in N-methoxy-N,2-dimethylpropanamide, a related compound, discourages multiple additions in certain reactions. smolecule.com While not directly about DMPA, this illustrates the general principle of how the steric bulk on the amide nitrogen can control reactivity.

Studies on the solvation of metal ions by DMPA also reveal the importance of steric effects. The solvation number of the zinc(II) ion in DMPA is four, indicating that the bulkiness of the ethyl group on the propionamide (B166681) backbone sterically hinders the coordination of six solvent molecules, a phenomenon observed with smaller amide solvents like N,N-dimethylformamide (DMF). acs.orgnih.gov This steric limitation influences the conformational equilibrium of DMPA molecules within the coordination sphere of the metal ion. acs.org Specifically, a nonplanar staggered conformer of DMPA is favored in the coordination sphere, whereas a planar cis conformer is preferred in the bulk solvent. acs.orgnih.gov

Acylation Reactions and Reagent Role in Nanocatalysis

This compound can function as an acylating agent in the presence of a suitable catalyst. mdpi.com Glycosylpyridyl-triazole@nickel nanoparticles (GPT-Ni) have been developed as a recyclable nanocatalyst for the acylation of amines in water, using DMPA as the propionylating reagent. mdpi.comscilit.com This method provides a green and efficient route to synthesize various amides. mdpi.com

The reaction demonstrates good functional group tolerance, with both electron-rich and electron-deficient aryl amines, as well as aliphatic and heterocyclic amines, undergoing successful propionylation. mdpi.com A key application of this methodology is the synthesis of propanil, a widely used herbicide. mdpi.com The GPT-Ni catalyst plays a dual role in the proposed mechanism and can be recycled multiple times without significant loss of activity. mdpi.com

Table 1: GPT-Ni Catalyzed N-Acylation of Amines using DMPA

Entry Amine Product Yield (%)
1 Aniline N-Phenylpropionamide 85
2 4-Methylaniline N-(p-tolyl)propionamide 88
3 4-Methoxyaniline N-(4-methoxyphenyl)propionamide 92
4 4-Chloroaniline N-(4-chlorophenyl)propionamide 82
5 Benzylamine N-Benzylpropionamide 78
6 Pyrrolidine N-Propionylpyrrolidine 80
7 3,4-Dichloroaniline Propanil 85

Data sourced from a study on GPT-Ni catalyzed N-acylation of amines. mdpi.com

Catalytic Alkylation Reactions of Weakly Acidic Carbonyl Compounds

DMPA can participate as a nucleophile in catalytic alkylation reactions. rsc.org These reactions provide an atom-economical method for forming carbon-carbon bonds. rsc.orgnih.gov

This compound can act as a weakly acidic carbonyl pronucleophile. rsc.org In the presence of a strong base, the α-proton of DMPA can be removed to generate a carbanion, which can then react with various electrophiles. u-tokyo.ac.jp This reactivity has been exploited in alkylation reactions with alkenes. rsc.org

For example, the reaction of DMPA with triphenylvinylsilane (B98950) in the presence of potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) ether yields the corresponding α-alkylated product in high yield. rsc.org The choice of solvent is crucial, with cyclopentyl methyl ether (CPME) being found to be optimal for this transformation. rsc.org A variety of substituted alkenes can be used as electrophiles in this reaction. rsc.orgrsc.org

Strong Brønsted bases are essential for activating weakly acidic pronucleophiles like DMPA. u-tokyo.ac.jp The catalytic system of potassium hexamethyldisilazide (KHMDS) and 18-crown-6 ether has been shown to be effective for the alkylation of DMPA with alkenes. rsc.orgnih.gov This catalytic system allows the reaction to proceed under mild conditions and with a broad substrate scope. rsc.org The reaction is believed to proceed through a catalytic cycle where the strong base deprotonates the amide, which then adds to the alkene. rsc.org

Photoredox-Catalyzed Difunctionalization of Alkenes as a Hydrogen Donor

While direct evidence for this compound acting as a hydrogen donor in photoredox-catalyzed difunctionalization of alkenes is not prevalent in the provided search results, related solvents are known to play such roles. For instance, in some photoredox reactions, solvent mixtures containing N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can act as a source for other functionalities. mdpi.com In a nickel-catalyzed asymmetric reductive trifluoroalkylation, a mixture of THF and this compound was found to significantly improve the reaction yield, suggesting a beneficial role for DMPA in the reaction medium, though not explicitly as a hydrogen donor. nih.gov The field of photoredox catalysis is rapidly expanding, with various strategies for the difunctionalization of alkenes being developed, including those that are metal-free. rsc.orgnih.gov

DMPA in Coordination Chemistry and Materials Science

This compound's ability to act as a strong donor solvent allows it to coordinate with metal ions through its carbonyl oxygen atom. smolecule.comfishersci.cachemicalbook.comsigmaaldrich.com This property is fundamental to its applications in coordination chemistry and the synthesis of materials.

The solvation of metal ions by DMPA has been a subject of study. For instance, Raman spectroscopy and DFT calculations have been used to investigate the solvation structure of the zinc(II) ion in DMPA. acs.orgnih.govsigmaaldrich.com These studies revealed that the zinc(II) ion is four-coordinated by DMPA molecules, a result of the steric hindrance from the solvent molecules. acs.orgnih.gov This coordination behavior also influences the conformational preference of DMPA in the coordination sphere. acs.org Similarly, the nickel(II) ion is five-coordinated in DMPA. psu.edu

In materials science, DMPA has been utilized as a templating agent in the synthesis of zeolites. Specifically, it has been used to prepare AST-type zeolites with a distinct plate-like morphology. smolecule.comfishersci.cachemicalbook.comsigmaaldrich.comsigmaaldrich.com Zeolites are microporous aluminosilicate (B74896) minerals with a wide range of applications in catalysis and separation.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DMPA
N,N-Dimethylformamide DMF
N,N-Dimethylacetamide DMAc
Potassium Hexamethyldisilazide KHMDS
Cyclopentyl methyl ether CPME
N-methoxy-N,2-dimethylpropanamide
Propanil
Triphenylvinylsilane

Coordination with Metal Ions through Carbonyl Oxygen

This compound is recognized as a strong donor solvent, a property primarily attributed to the lone pair of electrons on its carbonyl oxygen atom. lookchem.comsmolecule.com This oxygen atom acts as a Lewis base, readily donating electron density to coordinate with various metal ions. smolecule.com This coordination is a fundamental aspect of its chemical behavior and underpins its applications in catalysis and materials synthesis.

The interaction involves the formation of stable complexes where the DMPA molecule acts as a ligand, directly bonding to the metal center through the carbonyl oxygen. chemicalbook.com This ability to form such coordination complexes makes DMPA a valuable solvent for reactions involving metal-based reagents and for studying the solvation of metal ions in non-aqueous media. lookchem.comfishersci.at The steric and electronic properties of the DMPA molecule, including the presence of the two methyl groups on the nitrogen atom, influence the structure and stability of the resulting metal complexes. rsc.org

Preparation of Zeolites (e.g., AST-type Zeolites)

A notable application of this compound is its use as a structure-directing agent or solvent in the synthesis of specific types of zeolites. smolecule.com In particular, DMPA has been successfully employed in the preparation of AST-type zeolites, which are characterized by a distinctive plate-like morphology. lookchem.comchemicalbook.comfishersci.atlookchem.comsigmaaldrich.com

Zeolites are microporous aluminosilicate minerals that have widespread use as catalysts, adsorbents, and ion-exchange materials. The structure and properties of a synthesized zeolite are highly dependent on the conditions of its synthesis, including the organic molecules used to template the formation of its porous framework. The strong donor capacity and coordination ability of DMPA are instrumental in directing the crystallization process to yield the desired AST-type structure. lookchem.comsmolecule.com

Metal Complexation Studies and Solvation Structures

The coordinating ability of this compound has made it a subject of interest in fundamental coordination chemistry, specifically in studies of metal ion solvation and complex formation. lookchem.com Researchers have used techniques like Raman spectroscopy, FT-IR, and FT-Raman spectroscopy to investigate the solvation structures of various metal ions in DMPA. chemicalbook.comsigmaaldrich.comnih.gov

These studies reveal detailed information about the coordination number (the number of solvent molecules directly bonded to the metal ion) and the conformation of the DMPA molecule upon complexation. For instance, studies have shown that in bulk liquid, DMPA exists in equilibrium between a planar cis conformer and a non-planar staggered conformer. rsc.orgnih.gov Upon coordination to certain metal ions, such as Mn(II), the non-planar staggered conformer can become dominant. The solvation number is influenced by the size and charge of the metal ion and the steric bulk of the DMPA ligand. rsc.orgnih.gov

Detailed research findings from spectroscopic and computational studies have provided insights into the behavior of DMPA in the coordination sphere of different metal ions.

Metal IonKey FindingsMethodology
Zinc(II)The solvation structure of the zinc(II) ion in DMPA has been studied, revealing details about the conformation of DMPA in the coordination sphere. sigmaaldrich.com No significant ion-pair formation was found for Zn(ClO4)2 solutions below 1.5 mol/kg. sigmaaldrich.comRaman Spectroscopy, DFT Calculations sigmaaldrich.com
Manganese(II)Upon coordination to Mn(II), a non-planar staggered conformer of DMPA becomes dominant over the planar cis isomer found in the bulk solvent. Raman Spectroscopy, Titration Calorimetry sigmaaldrich.com
Cobalt(II)The solvation number of Co(II) in DMPA at 298 K is 4. nih.gov DMPA changes its conformation upon solvation, with the enthalpy of conformational change being 5 kJ mol⁻¹ in the bulk and -9 kJ mol⁻¹ in the coordination sphere. nih.govFT-IR, FT-Raman Spectroscopy nih.gov
Strontium(II)The mean coordination number for Sr(II) in DMPA is between 6.2 and 6.8, indicating an equilibrium between different coordination geometries. rsc.orgLarge Angle X-ray Scattering (LAXS), EXAFS Spectroscopy rsc.org
Barium(II)The mean coordination number for Ba(II) in DMPA is between 7.1 and 7.8, suggesting the existence of equilibria between different coordination numbers. rsc.orgLarge Angle X-ray Scattering (LAXS), EXAFS Spectroscopy rsc.org

Application in Polyoxometalate-based Salt Synthesis

This compound has been utilized in the synthesis of complex inorganic salts based on polyoxometalates (POMs). iucr.orgresearchgate.net Polyoxometalates are large, anionic metal-oxide clusters, with the Keggin-type [PMo₁₂O₄₀]³⁻ being a prominent example. These compounds are of interest for their catalytic, electronic, and medicinal properties.

In this context, DMPA can act as both a solvent and a reactant. In an acidic medium, the DMPA molecule can be protonated on the carbonyl oxygen to form the [CH₃CH₂C(=OH)N(CH₃)₂]⁺ cation, also denoted as [DMPAH]⁺. iucr.org This organic cation can then act as a counterion to the large polyoxometalate anion, leading to the crystallization of a hybrid organic-inorganic salt.

A specific example is the synthesis of the salt (C₅H₁₂NO)₆[PMo₁₂O₄₀]₂·5C₅H₁₁NO, where protonated DMPA cations and neutral DMPA solvent molecules are incorporated into the crystal structure along with the Keggin anions. iucr.orgresearchgate.net In the crystal structure of this compound, the organic components can form molecule-cation pairs, such as [(DMPA)₂H]⁺, through strong hydrogen bonds. iucr.org

Synthesized SaltRole of this compoundKey Structural Features
(C₅H₁₂NO)₆[PMo₁₂O₄₀]₂·5C₅H₁₁NOActs as a base to form the [DMPAH]⁺ cation and as a solvate molecule. iucr.orgresearchgate.netContains two independent α-Keggin-type [PMo₁₂O₄₀]³⁻ anions. iucr.org Organic cations and molecules form [(DMPA)₂H]⁺ pairs via O-H···O hydrogen bonds. iucr.orgresearchgate.net

Reactivity and Degradation Pathways of N,n Dimethylpropionamide

Hydrolysis Reactions

Like other amides, DMPA can undergo hydrolysis, a reaction in which water cleaves the amide bond. This process is generally slow under neutral conditions but is significantly accelerated by the presence of acids or bases. The reaction involves a nucleophilic attack on the carbonyl carbon of the amide. The primary products of this reaction are propionic acid and dimethylamine (B145610). smolecule.com

Under acidic conditions, the carbonyl oxygen of N,N-Dimethylpropionamide is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. This reaction typically requires elevated temperatures to proceed at a significant rate.

Key Research Findings:

Catalysts: The reaction is catalyzed by strong acids such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Conditions: Effective hydrolysis occurs at elevated temperatures, generally in the range of 80–100°C.

Products: The process yields propionic acid and the corresponding dimethylammonium salt from the reaction of dimethylamine with the acid catalyst.

Table 1: Acidic Hydrolysis of this compound

Parameter Description
Reactants This compound, Water
Catalyst Concentrated HCl or H₂SO₄
Temperature 80–100°C
Products Propionic Acid, Dimethylamine (as a salt)

| Mechanism | Protonation of carbonyl oxygen followed by nucleophilic attack by water. |

In the presence of a strong base, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon of the amide. This reaction, often referred to as saponification, is irreversible because the resulting carboxylate ion (propionate) is deprotonated and thus resistant to further nucleophilic attack.

Key Research Findings:

Catalysts: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are required.

Conditions: The reaction is typically carried out by refluxing the mixture for several hours. One source specifies a reflux time of 4–6 hours for completion.

Products: The hydrolysis yields sodium or potassium propionate (B1217596) and dimethylamine.

Table 2: Basic Hydrolysis of this compound

Parameter Description
Reactants This compound, Strong Base
Catalyst NaOH or KOH
Conditions Reflux for 4–6 hours
Products Propionate Salt, Dimethylamine

| Mechanism | Nucleophilic attack by hydroxide ion on the carbonyl carbon. |

Thermal Decomposition Pathways

This compound demonstrates high thermal stability, with a boiling point around 174-175°C. However, it will decompose under extreme temperatures. During a fire, hazardous decomposition products can be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). fishersci.comchemicalbook.com Intense heating can also lead to the formation of explosive mixtures with air. chemicalbook.com

At sufficiently high temperatures, one of the primary thermal decomposition pathways for this compound is decarbonylation. This process involves the elimination of a molecule of carbon monoxide from the amide structure.

Key Research Findings:

Conditions: Decarbonylation occurs at temperatures exceeding 200°C.

Products: The reaction releases carbon monoxide (CO), resulting in the formation of N,N-dimethylethylamine.

Reaction: CH₃CH₂CON(CH₃)₂ → CH₃CH₂N(CH₃)₂ + CO.

Table 3: Thermal Decarbonylation of this compound

Parameter Description
Temperature > 200°C
Primary Product N,N-Dimethylethylamine

| Byproduct | Carbon Monoxide (CO) |

Oxidative Degradation

The stability of this compound is compromised in the presence of strong oxidizing agents. fishersci.com Violent reactions are possible with these substances. chemicalbook.com The degradation can proceed through different mechanisms, including attack at the nitrogen-adjacent methyl groups or cleavage of the amide bond.

Prolonged exposure to potent oxidizing agents can lead to the formation of various degradation products. The specific products formed depend on the nature of the oxidizer and the reaction conditions.

Key Research Findings:

Reagents: Strong oxidizers such as nitric acid (HNO₃) can induce degradation.

Products: The reaction may yield nitro derivatives or carboxylic acids. In the context of lithium-oxygen cells, decomposition of amides like DMPA has been proposed to occur via nucleophilic attack or deprotonation at the α-position. researchgate.net

Reactions with Other Chemical Species

This compound (DMPA) participates in various chemical reactions, characteristic of its amide functional group. These reactions include reduction to amines, nucleophilic substitution, and condensation reactions.

Reduction Reactions

This compound can be reduced to yield amines. This transformation is a valuable synthetic route for the preparation of various biologically active compounds.

Nucleophilic Substitution Reactions

The chemical structure of this compound allows it to participate in nucleophilic substitution reactions. For instance, the synthesis of DMPA itself often involves a nucleophilic acyl substitution, where dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride and displacing the chloride. The amide moiety can also be involved in other nucleophilic substitutions, such as the selective introduction of an amino group at a specific position in a larger molecule containing the this compound structure. vulcanchem.com Additionally, bimolecular nucleophilic substitution (SN2) reactions, a fundamental process in organic chemistry, can involve this compound. lookchem.com

Condensation Reactions

This compound can undergo condensation reactions with various molecules. For example, it can react with alcohols or amines to form new esters or amides, respectively. smolecule.com It can also participate in condensation reactions with aldehydes or ketones to produce more complex amides. evitachem.com In the context of polymer chemistry, the condensation kinetics of this compound have been studied, with its reactivity being intermediate between primary amides and N-methylamides. researchgate.net Furthermore, in specific reaction conditions, such as those involving lithium diisopropylamide, this compound can react with other compounds like diazenedicarboxylates in condensation-like processes. psu.edu

Decomposition Mechanisms in Advanced Applications

The stability and decomposition pathways of this compound are of significant interest in advanced applications, particularly in energy storage systems like lithium-oxygen batteries.

Reactivity in Lithium-Oxygen Battery Systems

Amide-based solvents, including this compound, have been investigated as potential electrolytes in lithium-oxygen (Li-O₂) batteries due to their high polarity. researchgate.net However, their stability in the presence of the reactive oxygen species formed during battery operation is a critical concern. researchgate.netrsc.org The decomposition of the electrolyte can lead to the formation of side products that affect battery performance and cycle life. dovepress.com

Solvent Decomposition and Side Product Formation

In Li-O₂ battery systems, the electrolyte solvent is susceptible to decomposition initiated by strong nucleophiles, such as the superoxide (B77818) and peroxide species formed during the oxygen reduction reaction. researchgate.netmit.edu For amide solvents like this compound, proposed decomposition pathways include nucleophilic attack followed by intramolecular hydrogen abstraction or deprotonation at the α-position. researchgate.net

Studies have shown that this compound, when exposed to singlet oxygen (¹O₂), a highly reactive species present in Li-O₂ cells, exhibits a certain level of quenching ability, suggesting it interacts with and is potentially degraded by this species. researchgate.netista.ac.at The formation of various side products during the discharge-charge cycles indicates that amide-based solvents are not entirely stable under these conditions. researchgate.net This decomposition can, however, sometimes have a complex effect, as certain degradation products might act as oxidation mediators, reducing the overpotential for the oxygen evolution reaction. researchgate.net The use of this compound has also been noted in the production process of lithium-ion batteries, where it can be used as a solvent for preparing the cathode slurry. google.com

Comparison of Quenching Efficiency with Other Amides

This compound (DMPA) has been studied for its ability to quench singlet oxygen (¹O₂), a reactive oxygen species that can cause degradation in various chemical systems. Its quenching efficiency has been compared to other structurally similar amides, particularly in the context of electrolyte solvents for lithium-oxygen batteries. researchgate.netista.ac.at

Research utilizing electron paramagnetic resonance (EPR) to test the quenching ability of several amides has established a clear order of efficiency. researchgate.netista.ac.at The study compared this compound (DMPA) with N,N-dimethylacetamide (DMAc), N,N-dimethylisobutyramide (DMIA), and N,N-diethylacetamide (DEAc). The observed trend in quenching efficiency was determined to be DMIA < DEAc < DMPA < DMAc. researchgate.netista.ac.at This indicates that while DMPA is an effective quencher, DMAc exhibits superior performance in this regard. researchgate.netista.ac.at

Notably, despite the high quenching efficiency of DMAc, ¹H NMR analysis showed no degradation of the molecule after exposure to ¹O₂, a stability not explicitly mentioned for DMPA under the same conditions. researchgate.netista.ac.at The quenching process is a critical aspect of solvent stability, as it helps to mitigate degradation pathways initiated by reactive oxygen species. ista.ac.at

Table 1: Comparison of Quenching Efficiency of Various Amides

Compound Name Abbreviation Quenching Efficiency Ranking
N,N-Dimethylisobutyramide DMIA Lowest
N,N-Diethylacetamide DEAc Low
This compound DMPA Medium
N,N-Dimethylacetamide DMAc Highest

Degradation in Environmental Contexts

The complete environmental fate and degradation pathways of this compound are not extensively documented. lgcstandards.com Safety data sheets indicate that the environmental impact of the compound has not been fully investigated, with no specific information available on its persistence, degradability, bioaccumulation potential, or mobility in soil. lgcstandards.com However, general principles of chemical degradation, including abiotic and biotic processes, can be applied to understand its likely behavior in the environment. rsc.orgnih.gov

Abiotic degradation pathways for organic compounds like DMPA primarily include hydrolysis and photodegradation. rsc.org Under extreme thermal conditions (temperatures above 200°C), DMPA can undergo decarbonylation to produce N,N-dimethylethylamine. While stable under normal conditions, prolonged exposure to strong oxidizing agents may lead to oxidative degradation. fishersci.com

Biotic degradation involves the breakdown of a substance by microorganisms. researchgate.net While specific studies on the biodegradation of DMPA are scarce, research on the closely related compound N,N-dimethylformamide (DMF) provides valuable insights into potential pathways. nih.govfrontiersin.org DMF is a widely used industrial solvent, and its environmental pollution and biodegradation have been the subject of numerous studies. nih.govfrontiersin.org

Strains of bacteria, such as Paracoccus sulfuroxidans, have been isolated that can efficiently degrade DMF, using it as a sole source of carbon and nitrogen. nih.govfrontiersin.org The degradation of DMF by such microbes typically involves initial enzymatic steps. The genome of P. sulfuroxidans contains genes (dmfA1 and dmfA2) that are essential for the first steps of DMF degradation, which is then followed by methylotrophic metabolism. nih.gov Another proposed pathway in some bacteria involves oxidative demethylation to form formamide, which is then hydrolyzed to ammonia (B1221849) and formic acid. frontiersin.org Given the structural similarity between DMPA and DMF, it is plausible that similar enzymatic pathways, involving initial hydrolysis or demethylation, could be responsible for the biodegradation of DMPA in environments with adapted microbial communities.

Emerging Research Areas and Future Directions for N,n Dimethylpropionamide

Exploration as a Green Solvent Alternative

The push for green chemistry has led to a re-evaluation of many industrial solvents, with a focus on reducing toxicity and environmental impact. mdpi.commeasured-project.eu Traditional aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are highly effective but are facing increasing regulatory scrutiny due to their reproductive toxicity. researchgate.netmdpi.com This has spurred research into safer alternatives, creating opportunities for other solvent systems.

The fabrication of polymeric membranes, particularly those made from Polyvinylidene Fluoride (B91410) (PVDF), is a critical process for applications like water purification and membrane distillation. mdpi.comresearchgate.net This process traditionally relies on toxic aprotic solvents like NMP and DMF to dissolve the polymer. measured-project.eumdpi.com

The search for "green solvents" in this area is an active field of research. mdpi.com Scientists are investigating a range of less hazardous alternatives, including bio-based solvents like Dimethyl isosorbide (B1672297) (DMI) and γ-Valerolactone (GVL), as well as other options like dibasic esters (DBEs), Tamisolve NxG, and Rhodiasolv® PolarClean. measured-project.eumdpi.comresearchgate.netrsc.org The goal is to find solvents that can effectively dissolve PVDF and facilitate the creation of membranes with controlled pore structures and high performance, without the associated health risks of traditional solvents. measured-project.eursc.org While DMPA belongs to the same class of amide solvents as DMF and DMA (B1662223), the current research trend in green membrane fabrication is focused on exploring structurally different compounds or modified amides to achieve a better safety profile. mdpi.comresearchgate.netrsc.org

A significant area of emerging research involves the use of DMPA derivatives in the manufacturing of lithium-ion batteries (LIBs). The production of cathode electrodes involves creating a slurry of active materials, conductive agents, and a binder, typically Polyvinylidene fluoride (PVDF), dissolved in a solvent. researchgate.netbohrium.com For decades, N-methyl-2-pyrrolidone (NMP) has been the industry standard, but its toxicity is a major concern. researchgate.netacs.org

Research has identified 3-methoxy-N,N-dimethylpropionamide (MDMPA) , a derivative of DMPA, as a promising, low-toxicity alternative to NMP. bohrium.comacs.org Studies show that MDMPA has excellent compatibility with the PVDF binder and exhibits a surface tension comparable to that of NMP, which is crucial for the coating process. acs.org

The performance of a Li-ion battery is intrinsically linked to the quality of the electrode, which depends heavily on the properties of the slurry. Research into MDMPA has yielded positive results regarding both the slurry's physical properties and the resulting battery's performance.

Rheological Properties: Slurries prepared with MDMPA exhibit higher viscosity at low shear rates compared to those made with NMP. bohrium.comacs.org This is advantageous as it helps to suppress the sedimentation of active material particles (like NCM811), leading to a more uniform electrode coating. bohrium.com

Electrochemical Performance: Cathodes fabricated using MDMPA demonstrate impressive electrochemical stability. In one study, NCM811/graphite pouch cells with MDMPA-based cathodes maintained 80% of their initial capacity after 1200 cycles, outperforming the NMP-based cells which reached the same retention after 1100 cycles. bohrium.comacs.org This indicates that replacing NMP with MDMPA does not compromise, and may even enhance, the long-term cycle life of the battery.

Table 1: Comparative Performance of NMP vs. MDMPA in NCM811/Graphite Pouch Cells

Parameter NMP-based Cathode MDMPA-based Cathode Source
Cycle Life 80% capacity retention after 1100 cycles 80% capacity retention after 1200 cycles bohrium.comacs.org
Low-Temp. Discharge Baseline Additional 45 mAh at 1C, -20°C bohrium.comacs.org
Low-Temp. Discharge Baseline Additional 90 mAh at 2C, -20°C bohrium.comacs.org

| Slurry Viscosity | Lower at low shear rates | Higher at low shear rates | bohrium.comacs.org |

A critical challenge for lithium-ion batteries is their reduced performance in cold environments. nih.govmdpi.com The use of MDMPA as a slurry solvent has shown a remarkable and unexpected benefit in this area. Batteries with MDMPA-based cathodes exhibited a significant increase in discharging capacity at -20 °C. bohrium.comacs.org Specifically, they released an additional 45 mAh at a 1C discharge rate and 90 mAh at a 2C rate compared to their NMP-based counterparts. bohrium.comacs.org This enhancement of low-temperature capability is a significant finding, suggesting that MDMPA could play a key role in developing LIBs for applications in cold climates. bohrium.com

Application in Cathode Slurry Fabrication for Li-ion Batteries

Biological Activity and Medicinal Chemistry Potential

Beyond its applications as an industrial solvent, N,N-Dimethylpropionamide serves as a valuable building block and reagent in the pharmaceutical industry. solubilityofthings.comguidechem.com Its chemical properties make it suitable for use in the synthesis of complex, biologically active molecules. guidechem.com

This compound is primarily utilized as a solvent and a chemical intermediate in the synthesis of various pharmaceutical compounds. guidechem.comzeshchem.comsdlookchem.com Its ability to dissolve a range of organic molecules and act as a reagent makes it a versatile tool for medicinal chemists. solubilityofthings.comguidechem.com

A notable example of its application is in the synthesis of purine (B94841) analogues. A 2015 study highlighted the use of DMPA in a one-pot synthesis of tri-substituted purines. These resulting purine derivatives showed trypanocidal activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. This research underscores DMPA's role not just as a solvent, but as a key reagent that facilitates the formation of complex heterocyclic structures, which are common scaffolds in many drug molecules. nih.gov The compound is recognized as an important intermediate for producing not only pharmaceuticals but also agrochemicals, contributing to the development of new biologically active compounds. solubilityofthings.comguidechem.com

Antimicrobial Activity

Research into the antimicrobial potential of this compound and its derivatives has shown promising, albeit varied, results. A study focused on newly synthesized derivatives of DMPA, specifically 2, 3-bis(5-alkyl-2-thiono-1, 3, 5-thiadiazin-3-yl)propionic acid and their corresponding N,N-dimethylpropionamides, tested their efficacy against various microbes. nih.govresearchgate.net These compounds were screened in vitro against several strains of Gram-positive and Gram-negative bacteria, as well as the fungi Candida albicans, Penicillium expansum, Trichoderma hazianum, and Aspergillus flavus. nih.govresearchgate.net The results indicated that these compounds exhibit a range of activity against the tested bacteria and showed noteworthy inhibitory effects on the growth and sporulation of some of the fungal species. nih.govresearchgate.net

Investigations into structurally similar compounds also suggest a potential for antimicrobial applications. For instance, research into compounds like 3-Chloro-N-hydroxy-2,2-dimethylpropionamide often includes screening for antimicrobial and antifungal properties. ontosight.ai Furthermore, derivatives of quinoline (B57606) and indole, which can be structurally related to certain complex amides, have been explored for their anti-inflammatory and antiviral activities. ontosight.ai While direct evidence for the antimicrobial activity of pure this compound is limited, the activity of its derivatives suggests a fertile ground for future research in developing new antimicrobial agents. nih.govresearchgate.net

Neuroprotective Effects

The exploration of this compound and its related compounds for neuroprotective properties is an emerging field of interest. While direct studies on DMPA are not extensively documented, preliminary research on structurally similar molecules indicates potential. For example, preliminary studies on 3-(Dimethylamino)-N,N-dimethylpropionamide (DMAP) suggest it may offer protection to neuronal cells against apoptosis induced by oxidative stress. Additionally, broader research into complex molecules containing a dimethyl-propionamide functional group, such as CHEMBL25074, often includes investigation into their potential neuroprotective effects. ontosight.ai These initial findings on related compounds highlight a potential, yet currently underexplored, avenue for DMPA in neuroprotective research.

Investigation in Solvation Structures of Essential Metal Ions

This compound is recognized as a strong donor solvent, a characteristic that makes it highly effective in dissolving and solvating metal ions. chemicalbook.com It coordinates with metal ions via its carbonyl oxygen atom, a property that is fundamental to its application in coordination chemistry. chemicalbook.com

Detailed studies have been conducted to understand these solvation structures. Research using Raman spectroscopy on the solvation of zinc(II) ions in DMPA revealed that the zinc(II) ion is coordinated by four DMPA molecules. nih.gov This indicates that the steric bulk of the DMPA molecules prevents a higher coordination number, such as six. nih.gov A particularly interesting finding from this study is the conformational equilibrium of DMPA molecules. In the bulk solvent, the planar cis conformer is more common, but within the coordination sphere of the zinc(II) ion, the nonplanar staggered conformer is preferentially adopted due to solvent-solvent interactions. nih.gov

Further research using large-angle X-ray scattering (LAXS) and EXAFS spectroscopy has examined the solvation of other essential metal ions. rsc.orgrsc.org In DMPA solutions, the strontium ion (Sr²⁺) was found to have a mean coordination number between 6.2 and 6.8, while the barium ion (Ba²⁺) had a mean coordination number between 7.1 and 7.8. rsc.orgrsc.org The non-integer values suggest that there are equilibria between different coordination geometries in these solutions. rsc.orgrsc.org These investigations into the solvation structures are crucial for understanding the behavior of metal ions in non-aqueous environments and for the synthesis of new materials. chemicalbook.comnih.gov

DMPA in Industrial Processes and Materials

The unique solvent properties of this compound have led to its use in a variety of industrial applications, from polymer manufacturing to the formulation of inks and coatings.

Polymerization Processes (Polyamides, Polyimides, Polyurethane)

DMPA serves as a critical solvent in the synthesis of high-performance polymers. Its polar aprotic nature makes it an excellent medium for polymerization reactions, particularly for polyamides, polyimides, and polyurethane products. A patented process highlights the use of a solvent system based on DMPA for the improved synthesis of poly(amic acid) and polyimide polymers. wipo.int The effectiveness of amide solvents in this area is further supported by the use of related compounds, such as 3-methoxy-N,N-dimethylpropanamide, as solvents for the polymerization of polyamide (PA), polyimide (PI), and polyurethane (PU). kjchemicals.co.jp

Coatings and Adhesives

The ability of this compound to dissolve a wide array of substances makes it a valuable component in the formulation of coatings and adhesives. It is utilized in the production of specialty coatings and also serves as a component in adhesive formulations. watson-int.comnbinno.com Its function as a solvent helps to ensure the uniform application and performance of the final product.

Ink Formulation

In the printing industry, this compound is incorporated into ink formulations, especially for inkjet printers, due to its excellent solvation properties. Patents for dye-based ink formulations explicitly list DMPA as a potential solvent component, capable of making up a significant weight percentage of the final ink product. epo.orggoogle.com The use of structurally similar compounds like 3-butoxy-N,N-dimethylpropionamide in high-performance inkjet inks further underscores the suitability of this class of solvents for such applications.

Textile Industry Applications (Dye Carrier, Leveling Agent)

The textile industry is increasingly looking for more efficient and effective dyeing processes, particularly for synthetic fibers which can be challenging to dye evenly. bluelakechem.com DMPA shows promise in this sector due to its properties as a dye carrier and leveling agent. sia-toolbox.net

A dye carrier is a chemical that helps the dye penetrate synthetic fibers, especially at lower temperatures. bluelakechem.com This is crucial for energy savings and for protecting delicate fabrics from heat damage. bluelakechem.com Dye carriers work by temporarily altering the fiber's structure, allowing dye molecules to move more freely into the fiber matrix, ensuring deep and uniform coloration. bluelakechem.com

A leveling agent promotes even distribution of the dye throughout the fabric, preventing streaks and spots. sia-toolbox.netprotex-international.com These agents are particularly important in high-temperature dyeing processes for hydrophobic synthetic fibers like polyesters and polyamides. google.com They enhance dye migration without significantly speeding up the dye exhaustion rate, leading to a more uniform final product. google.com

While specific research on DMPA as a primary dye carrier or leveling agent is still emerging, its solvent properties and its ability to coordinate with metal ions suggest its potential in these applications. smolecule.comfishersci.fi Its capacity to dissolve various materials and act as a strong donor solvent could facilitate the dispersion and transfer of dyes into textile fibers. smolecule.com Further research is needed to fully characterize its effectiveness and optimize its use in various dyeing systems.

Advanced Analytical Techniques for in situ Monitoring of DMPA Reactions

Understanding the behavior of this compound in real-time during chemical reactions is crucial for process optimization and control. Advanced analytical techniques that allow for in situ monitoring are becoming increasingly important in this regard.

Several techniques have been identified as valuable for characterizing reactions involving amides like DMPA. These include:

X-Ray Photoelectron Spectroscopy (XPS) : Provides information on the elemental composition and chemical states of the surface of materials. In situ XPS can be used to study the electrode-electrolyte interface in batteries where DMPA might be a component of the electrolyte. mit.edu

Fourier Transform Infrared Spectroscopy (FTIR) : A powerful tool for identifying functional groups and monitoring changes in chemical bonding during a reaction. mit.edu For instance, the characteristic amide C=O stretch at approximately 1650 cm⁻¹ can be monitored to follow the progress of reactions involving DMPA.

Raman Spectroscopy : This technique has been successfully used to study the solvation structure of metal ions in DMPA. nih.gov It can provide insights into the conformational changes of DMPA molecules in different chemical environments, such as in the coordination sphere of a metal ion versus in the bulk solvent. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for characterizing the structure of DMPA and its reaction products. Changes in the chemical shifts of the dimethylamino protons (around δ 2.2–2.5 ppm) and the carbonyl carbon (around δ 170–175 ppm) can indicate its participation in a reaction.

Electrochemical Quartz Crystal Microbalance (EQCM) : This technique can be used to study the decomposition mechanisms of amide-based electrolytes in applications like lithium-oxygen batteries. researchgate.net

The data obtained from these in situ techniques provide a more comprehensive understanding of reaction mechanisms, intermediate species, and final product formation, which is essential for developing new applications for DMPA. mit.eduresearchgate.net

Computational Chemistry Advancements for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and reactivity of chemical compounds like this compound, saving significant time and resources in experimental research.

Recent advancements in this field include the use of Density Functional Theory (DFT) calculations. DFT has been employed to study the conformational equilibrium of DMPA, revealing that in the coordination sphere of a zinc(II) ion, the nonplanar staggered conformer is more stable than the planar cis conformer, which is the opposite of the situation in the bulk solvent. nih.gov This highlights the crucial role of solvent-solvent interactions and steric effects in determining the molecular conformation. nih.gov

Another area of advancement is the development of new molecular descriptors based on Graph Derivative Indices (GDIs) . researchgate.net This approach uses hypermatrices to provide a numerical description of the molecular graph, capturing complex N-tuple atom relations. researchgate.net These advanced descriptors can lead to better characterizations of compounds like DMPA and enhance the predictive power of Quantitative Structure-Property Relationship (QSPR) models. researchgate.net

The integration of computational methods with experimental data allows for a deeper understanding of the structure-property relationships of DMPA. For example, computational models can predict physicochemical properties such as lipophilicity (Log P) and topological polar surface area (TPSA), which are crucial for applications in areas like drug delivery and solvent formulation. ambeed.com

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueMethod
Log P (Consensus)0.5Average of multiple prediction methods
Topological Polar Surface Area (TPSA)20.31 ŲErtl et al. (2000)

This table presents computationally predicted data. ambeed.com

As computational models become more sophisticated, they will play an increasingly vital role in guiding the design of new experiments and accelerating the discovery of novel applications for this compound.

Q & A

Q. What strategies optimize DMPA’s stability in radical polymerization reactions?

  • Additives : Include radical inhibitors (e.g., TEMPO) to prevent unintended side reactions at high temperatures (>110°C) .
  • Kinetic studies : Monitor polymerization rates via in-situ NMR to adjust solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethylpropionamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylpropionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.